molecular formula C7H5N3O3 B3396006 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one CAS No. 89663-08-1

1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one

Cat. No.: B3396006
CAS No.: 89663-08-1
M. Wt: 179.13 g/mol
InChI Key: OYEJTGURLDHBAC-UHFFFAOYSA-N
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Description

1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and two hydroxyl groups positioned at the 1 and 8 positions. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dicarbonyl compounds with hydrazines, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazines, dihydropyridazines, and various oxidized derivatives. These products can have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridazine ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

1,8-dihydroxypyrido[2,3-d]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-2-1-3-10(13)5(4)7(12)9-8-6/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJTGURLDHBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C(N=NC(=O)C2=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529421
Record name 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89663-08-1
Record name NSC382575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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